The primary application of (1-Benzyl-4-fluoropiperidin-4-yl)methanamine, as suggested by the provided literature, is in the development of novel aryloxyethyl derivatives that function as serotonin 5-HT1A receptor-biased agonists [ [] ]. These biased agonists show potential in treating depression by selectively activating specific signaling pathways downstream of the 5-HT1A receptor, particularly the extracellular regulated kinases 1/2 (ERK1/2) pathway. This targeted approach may offer therapeutic benefits with fewer side effects compared to traditional antidepressants.
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8